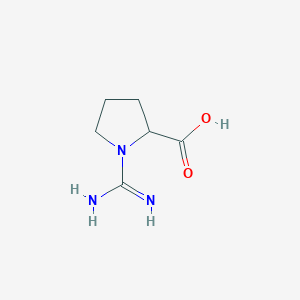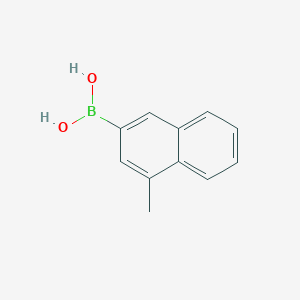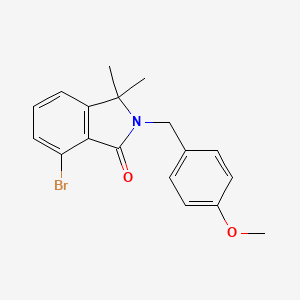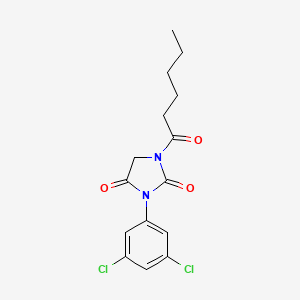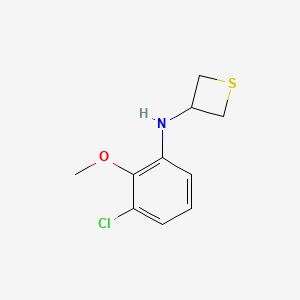![molecular formula C10H8O2S B12948733 1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one is a compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing sulfur. This compound is characterized by the presence of a hydroxy group and an ethanone moiety attached to the benzo[b]thiophene ring.
Preparation Methods
The synthesis of 1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like sulfuric acid or phosphoric acid to facilitate the cyclization process. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anti-cancer, and antimicrobial properties. These properties make it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as kinases and proteases, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as apoptosis (programmed cell death) and oxidative stress.
Comparison with Similar Compounds
1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-hydroxybenzo[b]thiophen-2-yl)ethanone and 1-(3-hydroxybenzo[b]thiophen-2-yl)propan-1-one hydrate share structural similarities with this compound.
Uniqueness: The unique positioning of the hydroxy group and the ethanone moiety in this compound contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8O2S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-(4-hydroxy-1-benzothiophen-7-yl)ethanone |
InChI |
InChI=1S/C10H8O2S/c1-6(11)7-2-3-9(12)8-4-5-13-10(7)8/h2-5,12H,1H3 |
InChI Key |
MDHXVMDJGQREFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




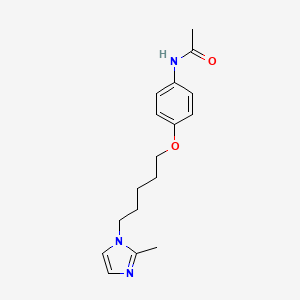
![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
